molecular formula C14H15N3O3 B252286 4-oxo-N-(oxolan-2-ylmethyl)-1H-quinazoline-2-carboxamide

4-oxo-N-(oxolan-2-ylmethyl)-1H-quinazoline-2-carboxamide

Cat. No. B252286
M. Wt: 273.29 g/mol
InChI Key: UOCGAXREDCGFGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-oxo-N-(oxolan-2-ylmethyl)-1H-quinazoline-2-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various biomedical studies. This compound is also known as OSI-420 or Erlotinib, which is a drug used for the treatment of non-small cell lung cancer. However,

Mechanism of Action

The mechanism of action of 4-oxo-N-(oxolan-2-ylmethyl)-1H-quinazoline-2-carboxamide involves the inhibition of EGFR activity. This compound binds to the ATP-binding site of the receptor, preventing the phosphorylation of downstream signaling molecules and ultimately leading to the inhibition of cell proliferation and survival.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-oxo-N-(oxolan-2-ylmethyl)-1H-quinazoline-2-carboxamide have been extensively studied. This compound has been found to inhibit the growth of cancer cells in vitro and in vivo, leading to the regression of tumors. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells, further contributing to its anti-cancer effects.

Advantages and Limitations for Lab Experiments

The advantages of using 4-oxo-N-(oxolan-2-ylmethyl)-1H-quinazoline-2-carboxamide in lab experiments include its high potency and specificity for EGFR inhibition, which allows for the selective targeting of cancer cells. However, the limitations of this compound include its potential toxicity and the development of drug resistance in cancer cells over time.

Future Directions

There are several future directions for the scientific research of 4-oxo-N-(oxolan-2-ylmethyl)-1H-quinazoline-2-carboxamide. One potential direction is the development of novel analogs of this compound with improved potency and selectivity for EGFR inhibition. Additionally, the combination of this compound with other anti-cancer agents may enhance its therapeutic efficacy. Finally, the investigation of the molecular mechanisms underlying the development of drug resistance to this compound may lead to the development of new strategies for overcoming resistance and improving cancer treatment outcomes.
In conclusion, 4-oxo-N-(oxolan-2-ylmethyl)-1H-quinazoline-2-carboxamide is a chemical compound with potential applications in various biomedical studies, particularly in the field of cancer research. Its inhibition of EGFR activity has been shown to be an effective strategy for cancer treatment, and future research may lead to the development of novel analogs and combination therapies for improved therapeutic outcomes.

Synthesis Methods

The synthesis of 4-oxo-N-(oxolan-2-ylmethyl)-1H-quinazoline-2-carboxamide involves the condensation of 4-(3-chloro-4-fluorophenylamino)-6,7-bis(2-methoxyethoxy)quinazoline with 2-(2-hydroxyethyl)oxolan-2-amine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, and the product is purified by column chromatography.

Scientific Research Applications

4-oxo-N-(oxolan-2-ylmethyl)-1H-quinazoline-2-carboxamide has been extensively studied for its potential applications in various biomedical studies. This compound has been found to inhibit the activity of epidermal growth factor receptor (EGFR), which is a transmembrane protein that plays a crucial role in cell proliferation and survival. EGFR is overexpressed in many types of cancer, including non-small cell lung cancer, and its inhibition has been shown to be an effective strategy for cancer treatment.

properties

Molecular Formula

C14H15N3O3

Molecular Weight

273.29 g/mol

IUPAC Name

4-oxo-N-(oxolan-2-ylmethyl)-1H-quinazoline-2-carboxamide

InChI

InChI=1S/C14H15N3O3/c18-13-10-5-1-2-6-11(10)16-12(17-13)14(19)15-8-9-4-3-7-20-9/h1-2,5-6,9H,3-4,7-8H2,(H,15,19)(H,16,17,18)

InChI Key

UOCGAXREDCGFGD-UHFFFAOYSA-N

Isomeric SMILES

C1CC(OC1)CNC(=O)C2=NC(=O)C3=CC=CC=C3N2

SMILES

C1CC(OC1)CNC(=O)C2=NC(=O)C3=CC=CC=C3N2

Canonical SMILES

C1CC(OC1)CNC(=O)C2=NC(=O)C3=CC=CC=C3N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.